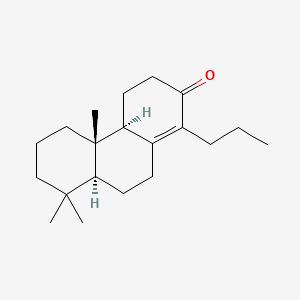
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structures and specific stereochemistry, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the phenanthrene core through cyclization of linear precursors.
Stereoselective Reactions: Introduction of the specific stereochemistry at various positions in the molecule.
Functional Group Modifications: Addition of the propyl group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve the octahydro structure.
High-Pressure Reactions: To ensure the formation of the desired ring structures.
Purification Processes: Such as crystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols.
Reduction: Formation of more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Ketones: From oxidation reactions.
Substituted Phenanthrenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate their activity. The pathways involved often relate to its ability to undergo oxidation and reduction reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aR,4bS,8aS,8bR)-1,4a,4b,8-tetramethyl-dodecahydro-1,3,6,8-tetraazabiphenylene-2,4,5,7-tetrone
- (4aR,4bS,8aS,10aR)-7-Oxo-8-(3-oxobutyl)tetradecahydro-2-phenanthrenyl acetate
Uniqueness
What sets (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one apart is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
250720-36-6 |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C20H32O/c1-5-7-15-14-8-11-18-19(2,3)12-6-13-20(18,4)16(14)9-10-17(15)21/h16,18H,5-13H2,1-4H3/t16-,18-,20+/m0/s1 |
InChI-Schlüssel |
KLROXJXGIZNMKM-XKGZKEIXSA-N |
Isomerische SMILES |
CCCC1=C2CC[C@@H]3[C@@]([C@H]2CCC1=O)(CCCC3(C)C)C |
Kanonische SMILES |
CCCC1=C2CCC3C(CCCC3(C2CCC1=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
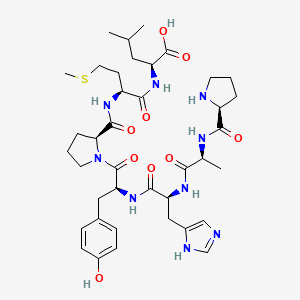
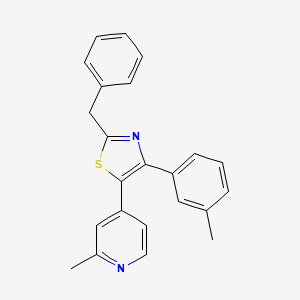
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
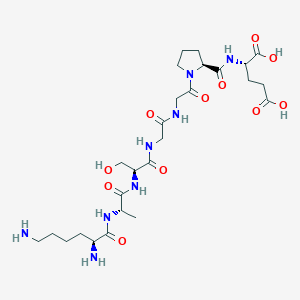
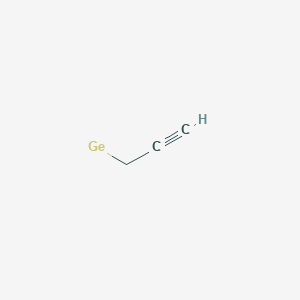
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
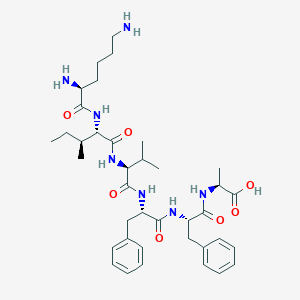
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
